N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide
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Overview
Description
N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide is a complex organic compound with a unique structure that includes a dimethylamino group, a but-2-yn-1-yl chain, and an isopropoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the intermediate N-(4-(dimethylamino)but-2-yn-1-yl)amine, which is then reacted with 4-isopropoxybenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzoic acid, while reduction could produce N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzylamine.
Scientific Research Applications
N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: Its unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes and its utility in biochemical assays.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide include:
- N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzamide
- N-(4-(dimethylamino)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide
- N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13(2)20-15-9-7-14(8-10-15)16(19)17-11-5-6-12-18(3)4/h7-10,13H,11-12H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNXHQXMVJADFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC#CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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